molecular formula C17H16ClN3O2 B1356240 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride CAS No. 102207-59-0

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride

Cat. No. B1356240
M. Wt: 329.8 g/mol
InChI Key: LOYWVMNGSOETJR-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride is a chemical compound with the molecular formula C17H16ClN3O2 . It is available for purchase from various suppliers.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found . For comprehensive property data, it’s best to refer to material safety data sheets (MSDS) or similar resources.

Scientific Research Applications

  • Mutagenic Studies : 9H-Pyrido(3,4-b)indole derivatives have been studied for their mutagenic properties. For example, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a compound produced by norharman and aniline in the presence of S9 mix, is known to be mutagenic (Murakami et al., 2010).

  • Synthesis for Medical Applications : These compounds have been synthesized for potential medical applications. For instance, derivatives like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid have been explored for their antidiabetic activity in diabetic rats (Choudhary et al., 2011).

  • Synthesis and Crystal Structure Analysis : The synthesis and crystal structure analysis of 9-phenyl-β-carboline, a related compound, have been conducted to understand their properties better. This involves catalytic methods and single X-ray diffraction analysis (Meesala et al., 2014).

  • Exploration of Tranquilizing Properties : The tranquilizing properties of 1,2,3,4-tetrahydro-9H-pyrido-[3,4-b]-indole have been explored, emphasizing its synthesis using classical condensation methods (Oliveira & Koike, 2003).

  • Analytical Methodologies in Food Sciences : In the context of food sciences, these compounds have been studied for their formation during heating of protein-rich food, utilizing analytical methodologies like LC-MS and LC-MS/MS for detection and quantification in foodstuffs (Crotti et al., 2010).

  • Investigation of Antialgal Activity : The isolation of norharmalane from cyanobacterial culture media and its antialgal activity has been investigated, revealing potential applications in antifouling systems (Volk, 2006).

  • Carcinogenic Implications : Research has explored the potential involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis, particularly its effect on cytochrome P450-related activities and DNA intercalation (Nii, 2003).

  • Corrosion Inhibition in Industrial Applications : The use of indole derivatives, such as 9H-pyrido[3,4-b]indole, as corrosion inhibitors for steel in hydrochloric solutions has been studied, providing insights into industrial applications (Lebrini, Robert, & Roos, 2013).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I found . For safety information, it’s best to refer to the compound’s MSDS or contact the supplier directly.

Future Directions

The future directions for research and applications of this compound are not specified in the sources I found . The potential of this compound may be subject to ongoing research.

properties

IUPAC Name

1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c21-20(22)12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17;/h1-7,10,16,18-19H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYWVMNGSOETJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40907246
Record name 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride

CAS RN

102207-59-0
Record name 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40907246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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